CYCLOPROPYL METHYL KETONE-D8
Description
The Strategic Role of Isotopic Labeling in Chemical Inquiry
Isotopic labeling is a technique that involves the incorporation of isotopes, such as deuterium (B1214612), carbon-13, or nitrogen-15, into molecules to trace their journey through a chemical or biological system. studysmarter.co.ukwikipedia.org This method allows researchers to track the fate of specific atoms or functional groups, unraveling complex reaction pathways and metabolic processes. wikipedia.orgcreative-proteomics.com By replacing a standard atom with its heavier, non-radioactive isotope, scientists can monitor the transformation of a labeled compound with high precision without altering its fundamental chemical properties. musechem.com This strategic labeling is particularly valuable in drug discovery and development for studying absorption, distribution, metabolism, and excretion (ADME) properties of new pharmaceutical candidates. musechem.comsymeres.com
Foundational Significance of Ketones in Contemporary Organic Synthesis
Ketones are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to two carbon atoms. ebsco.combritannica.com Their unique structure and reactivity make them versatile building blocks in organic synthesis. numberanalytics.comnih.gov Ketones are central intermediates in the creation of a vast array of complex molecules, including pharmaceuticals, fragrances, and agrochemicals. ebsco.comnumberanalytics.comnumberanalytics.com The carbonyl group's polarity allows for a wide range of chemical transformations, such as nucleophilic addition, oxidation, and reduction reactions, making ketones indispensable in constructing intricate molecular architectures. britannica.comnumberanalytics.com Their importance is further highlighted by their widespread use as industrial solvents and their role in various biochemical processes. ebsco.combritannica.com
Defining the Research Landscape for CYCLOPROPYL (B3062369) METHYL KETONE-D8
CYCLOPROPYL METHYL KETONE-D8 is a deuterated analog of cyclopropyl methyl ketone. In this molecule, all eight hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in specific areas of chemical research. Its primary application lies in its use as an internal standard for quantitative analysis using mass spectrometry. The known concentration and distinct mass of the deuterated compound allow for accurate measurement of its non-labeled counterpart in complex mixtures. Furthermore, it can be employed in metabolic studies to trace the biotransformation of cyclopropyl methyl ketone and in mechanistic studies to probe reaction pathways involving this ketone.
Interactive Data Table: Properties of Cyclopropyl Methyl Ketone and its Deuterated Analog
| Property | Cyclopropyl Methyl Ketone | This compound |
| Molecular Formula | C₅H₈O chemicalbook.com | C₅D₈O |
| Molecular Weight | 84.12 g/mol nih.gov | 92.17 g/mol cymitquimica.com |
| Boiling Point | 114 °C sigmaaldrich.com | Not available |
| Density | 0.849 g/mL at 25 °C sigmaaldrich.com | Not available |
| Refractive Index | n20/D 1.424 sigmaaldrich.com | Not available |
| CAS Number | 765-43-5 sigmaaldrich.com | 1219799-33-3 |
Detailed Research Findings
The non-deuterated form, cyclopropyl methyl ketone, serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.com For instance, it is a key building block in the production of certain antiviral and anti-inflammatory drugs. chemicalbook.com Its unique three-membered ring structure allows for a variety of chemical transformations. chemicalbook.com
The deuterated version, this compound, is primarily utilized as an internal standard in analytical chemistry. In studies requiring the precise quantification of cyclopropyl methyl ketone, a known amount of the D8-labeled compound is added to the sample. Due to its similar chemical behavior and different mass, it can be easily distinguished and used as a reference point in mass spectrometry-based analyses. This ensures high accuracy and reliability in the measurement of the target analyte.
While specific research articles focusing solely on the synthesis and application of this compound are not abundant in the public domain, its use is implied in any advanced research that requires the quantification of cyclopropyl methyl ketone. The synthesis of such deuterated ketones can be achieved through various established methods, including the use of deuterated starting materials or through hydrogen-deuterium exchange reactions on the non-labeled ketone. simsonpharma.comcdnsciencepub.com
Properties
CAS No. |
1219799-33-3 |
|---|---|
Molecular Formula |
C5H8O |
Molecular Weight |
92.167 |
IUPAC Name |
2,2,2-trideuterio-1-(1,2,2,3,3-pentadeuteriocyclopropyl)ethanone |
InChI |
InChI=1S/C5H8O/c1-4(6)5-2-3-5/h5H,2-3H2,1H3/i1D3,2D2,3D2,5D |
InChI Key |
HVCFCNAITDHQFX-IFYAQWLYSA-N |
SMILES |
CC(=O)C1CC1 |
Synonyms |
CYCLOPROPYL METHYL KETONE-D8 |
Origin of Product |
United States |
Synthetic Methodologies for Isotopic Incorporation into Cyclopropyl Methyl Ketone D8
Regioselective Deuteration Strategies for Ketone Functionality and Cyclopropyl (B3062369) Ring Systems
Achieving high levels of deuterium (B1214612) incorporation in Cyclopropyl Methyl Ketone-D8 necessitates methods that can target both the methyl group adjacent to the carbonyl and the cyclopropyl ring itself.
Mechanistic Pathways for Deuterium-Hydrogen Exchange at α-Positions
The hydrogen atoms on the carbon adjacent (in the α-position) to the carbonyl group of a ketone are acidic and can be replaced with deuterium. libretexts.org This hydrogen-deuterium exchange is typically facilitated by either acid or base catalysis through the formation of an enol or enolate intermediate. libretexts.orgingentaconnect.com
Acid-Catalyzed Exchange: In the presence of a deuterium acid source like DCl in D₂O, the carbonyl oxygen is protonated (or in this case, deuterated), increasing the acidity of the α-hydrogens. libretexts.org A subsequent deprotonation by a weak base (like D₂O) forms an enol. Tautomerization back to the keto form can incorporate a deuterium atom at the α-position. libretexts.orglibretexts.org This process can be repeated until all α-hydrogens are exchanged for deuterium. libretexts.org Superacid catalysts, such as those generated in situ from precursors like [Ph₃C]⁺[B(C₆F₅)₄]⁻ with D₂O, have demonstrated high efficiency for α-deuteration of various ketones. rsc.org
Base-Catalyzed Exchange: A base can directly remove an α-hydrogen to form an enolate, which is then deuterated by a deuterium source like D₂O. nih.gov This method is also effective for achieving full deuteration at the α-position. The kinetics of this exchange can be followed to understand the reaction progress. ingentaconnect.com
The mechanism for α-deuteration is fundamentally linked to keto-enol tautomerism, where the enol or enolate serves as the key reactive intermediate. libretexts.org For Cyclopropyl Methyl Ketone, this strategy is primarily used to deuterate the methyl group, converting the -CH₃ group to a -CD₃ group.
Targeted Deuteration of the Cyclopropyl Moiety
Deuterating the C-H bonds of a cyclopropyl ring is more challenging than α-deuteration of the ketone due to the lower acidity of these hydrogens. However, specific strategies have been developed:
Photocatalysis: Recent advancements have shown that photoredox catalysis can be used for the deuteration of cyclopropanes. For instance, a method combining H/D exchange with photocatalyzed deuteroaminomethylation has been developed for cyclopropenes, using D₂O as the deuterium source under mild conditions to create trans-dual deuterated cyclopropanes. rsc.orgnih.gov
Metal-Catalyzed Ring Opening and Closing: While not a direct deuteration of an intact ring, some methods involve the ring-opening of cyclopropyl ketones followed by subsequent reactions and ring closure. Palladium-catalyzed ring-opening reactions, for example, can create intermediates that could potentially be deuterated before reforming a cyclopropane-like structure. researchgate.net
Synthesis from Deuterated Precursors: A more direct approach involves synthesizing the cyclopropyl ring from already deuterated building blocks. This avoids the need for direct C-H activation on the stable cyclopropyl ring.
Control over Deuterium Incorporation Levels (e.g., CD₂H, CD₃)
While achieving full deuteration (e.g., CD₃) at the α-position is common through exhaustive H/D exchange, controlling the level of deuterium incorporation to produce partially deuterated species like CD₂H is significantly more difficult. amazonaws.comrsc.org
Recent research has focused on developing methods for such controlled synthesis:
A novel approach involves the coupling of esters with bis[(pinacolato)boryl]methane (B124671), which forms an α,α-bis(enolate) intermediate. This intermediate can then be trapped with D₂O to yield CD₂H-methyl ketones with high selectivity and control. amazonaws.comrsc.orgchemrxiv.org This method has been shown to be scalable and prevents further deuterium exchange under the reaction conditions. amazonaws.com
Hydration of terminal alkynes using a deuterium source can also produce CD₂H ketones, but this method often suffers from over-deuteration, leading to the formation of CD₃ ketones, especially under acidic conditions. rsc.org
The ability to produce partially deuterated isotopologues is valuable for fine-tuning metabolic rates in drug discovery and for creating multifunctional probes for mechanistic studies. amazonaws.comrsc.org
Precursor Compounds and Deuterium Sources for Optimized Synthesis
The choice of starting materials and the source of deuterium are critical for the efficient and cost-effective synthesis of this compound.
Precursor Compounds: The synthesis of the non-deuterated cyclopropyl methyl ketone often starts from precursors like α-acetyl-γ-butyrolactone or 5-chloro-2-pentanone. orgsyn.orggoogle.comgoogle.com For the synthesis of the deuterated analog, one could either deuterate the final ketone or use deuterated versions of these precursors.
Deuterated Grignard Reagents: Reagents like trideuteriomethyl magnesium bromide (CD₃MgBr) can be used to introduce the deuterated methyl group. pearson.com For example, reacting CD₃MgBr with cyclopropanecarbonitrile (B140667) or cyclopropanecarboxaldehyde (B31225) would yield the desired ketone with a deuterated methyl group.
Claisen Condensation: A two-step sequence involving a Claisen condensation of a ketone with deuterated methyl formate (B1220265) (DCO₂Me) followed by reaction with dimethylamine (B145610) has been used to create monodeuterated enaminones, which are versatile intermediates. nih.gov
Deuterium Sources: The most common and economical source of deuterium is heavy water (D₂O). rsc.orgacs.orgprinceton.edu
Heavy Water (D₂O): It is widely used in both acid- and base-catalyzed H/D exchange reactions and in newer catalytic systems. rsc.orglibretexts.orgacs.org
Deuterium Gas (D₂): Used in deuterogenation reactions, typically with a metal catalyst, but can be more expensive. researchgate.net
Deuterated Solvents: Solvents like deuterated methanol (B129727) (CD₃OD) or deuterated benzene (B151609) (C₆D₆) can also serve as the deuterium source in specific catalytic systems. ingentaconnect.comacs.orgchemrxiv.org
Other Deuterated Reagents: Specialized reagents like deuterated sodium borohydride (B1222165) (NaBD₄), deuterated potassium formate, and bis[(pinacolato)boryl]methane are used for specific transformations. amazonaws.comacs.org
The following table summarizes common deuterium sources and their applications.
| Deuterium Source | Common Applications | Reference |
| Heavy Water (D₂O) | Acid/Base-catalyzed H/D exchange, Photocatalysis | rsc.orgacs.org |
| Deuterium Gas (D₂) | Catalytic deuterogenation of unsaturated bonds | researchgate.net |
| Deuterated Methanol (CD₃OD) | Solvent and deuterium source in H/D exchange | ingentaconnect.com |
| Deuterated Benzene (C₆D₆) | Deuterium source for aromatic H/D exchange | acs.orgchemrxiv.org |
| CD₃MgBr | Introduction of a CD₃ group via Grignard reaction | pearson.com |
| DCO₂Me | Claisen condensation for monodeuteration | nih.gov |
| bis[(pinacolato)boryl]methane | Synthesis of CD₂H ketones from esters | amazonaws.com |
Advancements in Catalytic Systems for Deuterated Ketone Synthesis
Modern catalytic systems have greatly improved the efficiency, selectivity, and scope of deuteration reactions for ketones.
Iridium Catalysis: Iridium complexes, such as Crabtree's catalyst, are highly effective for ortho-directed hydrogen isotope exchange on aromatic rings and can also be applied to other systems. acs.org Supported iridium nanoparticles have been developed for the regioselective deuteration of arenes and heteroarenes under mild conditions. chemrxiv.org
Superacid Catalysis: As mentioned, superacids generated in situ offer a metal-free option for highly efficient α-deuteration of ketones with excellent functional group compatibility. rsc.org This method is notable for its simple procedure and high deuteration levels (up to 99%). rsc.org
Photocatalysis: Visible-light-driven photocatalysis using materials like ultrathin ZnIn₂S₄ has been reported for the reductive deuteration of carbonyls to produce deuterated alcohols, using D₂O as the sole deuterium source. researchgate.net This highlights a growing trend towards using light-mediated, environmentally friendly methods.
Biocatalysis: Enzymes, particularly those dependent on nicotinamide (B372718) cofactors, are emerging as powerful tools for selective deuteration. researchgate.net Chemoenzymatic methods using alcohol dehydrogenases can achieve reductive deuteration of ketones with high enantiomeric and isotopic purity. rsc.org
Advanced Spectroscopic Characterization and Structural Elucidation of Cyclopropyl Methyl Ketone D8
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Site Confirmation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of nuclei. For isotopically labeled compounds like CYCLOPROPYL (B3062369) METHYL KETONE-D8, NMR is crucial for confirming the specific locations of deuterium (B1214612) atoms.
The ¹H NMR spectrum of a highly deuterated compound is expected to show a significant reduction or complete absence of signals corresponding to the positions where hydrogen atoms have been replaced by deuterium. acs.org In the case of CYCLOPROPYL METHYL KETONE-D8, all eight hydrogen positions—three on the methyl group and five on the cyclopropyl ring—are substituted.
The ¹H NMR spectrum of its non-deuterated counterpart, cyclopropyl methyl ketone, typically displays a singlet for the methyl protons and complex multiplets for the cyclopropyl protons. chemicalbook.com For this compound, the ¹H NMR spectrum serves as a primary tool to determine the degree of deuteration. The presence of any small, residual signals in the regions associated with the methyl or cyclopropyl protons would indicate incomplete deuteration. The isotopic purity can be estimated by comparing the integration of these residual proton signals against the signal of a known internal standard. For a sample with high isotopic enrichment (e.g., 98 atom % D), the proton signals would be barely detectable.
Expected ¹H NMR Residual Signals for this compound
| Functional Group | Expected Chemical Shift (δ, ppm) for Protiated Analog | Expected Observation in D8 Compound |
| Methyl (CH₃) | ~2.1 | Markedly diminished or absent singlet |
| Cyclopropyl (CH) | ~1.8-2.0 | Markedly diminished or absent multiplet |
| Cyclopropyl (CH₂) | ~0.7-1.1 | Markedly diminished or absent multiplets |
While ¹H NMR confirms the absence of protons, ¹³C NMR provides direct evidence of the carbon skeleton and the effect of deuterium substitution. When a hydrogen atom is replaced by deuterium, the resonance of the directly attached carbon atom (α-effect) shifts to a higher field (lower ppm value). rsc.orghuji.ac.il This upfield shift is a well-documented phenomenon known as the deuterium isotope effect. cdnsciencepub.com Additionally, carbons that are two bonds away (β-effect) also experience a smaller upfield shift. rsc.org
The ¹³C NMR spectrum of non-deuterated cyclopropyl methyl ketone shows distinct signals for the carbonyl carbon, the methyl carbon, the cyclopropyl methine carbon, and the cyclopropyl methylene (B1212753) carbons. chemicalbook.com In the spectrum of this compound, these signals are expected to be present but shifted upfield. Furthermore, the signals for the deuterated carbons (CD₃, CD, and CD₂) will appear as multiplets due to the one-bond carbon-deuterium (¹³C-¹D) coupling. Since deuterium is a spin-1 nucleus, a CD group appears as a 1:1:1 triplet, a CD₂ group as a 1:2:3:2:1 quintet, and a CD₃ group as a 1:3:6:7:6:3:1 septet in the proton-decoupled ¹³C NMR spectrum. huji.ac.il
Predicted ¹³C NMR Chemical Shifts and Isotopic Effects for this compound
| Carbon Atom | Typical Chemical Shift (δ, ppm) in Protiated Analog | Expected Multiplicity in D8 Compound | Expected Isotopic Shift (Δδ, ppm) |
| Carbonyl (C=O) | ~209 | Singlet (β-shift) | Small upfield shift (~0.1 ppm) |
| Methyl (CD₃) | ~26 | Septet | Large upfield shift (0.5-1.5 ppm) |
| Cyclopropyl (CD) | ~17 | Triplet | Large upfield shift (0.5-1.5 ppm) |
| Cyclopropyl (CD₂) | ~11 | Quintet | Large upfield shift (0.5-1.5 ppm) |
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful methods for establishing connectivity between atoms. bbhegdecollege.comsmbstcollege.com In the context of deuterated compounds, these experiments can be adapted to confirm the distribution of deuterium.
An HSQC experiment correlates the chemical shifts of carbons with their directly attached protons. For this compound, a standard ¹H-¹³C HSQC would show no correlation peaks for the fully deuterated positions, confirming the success of the isotopic labeling. nih.gov Conversely, any observed cross-peaks would indicate sites of incomplete deuteration.
Mass Spectrometry (MS) for Isotopic Fidelity and Fragmentation Pathways
Mass spectrometry is a fundamental technique for analyzing isotopically labeled compounds, as it directly measures the mass-to-charge ratio (m/z), providing a clear indication of isotopic incorporation.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions. rsc.org This is particularly useful for confirming the isotopic purity of this compound. The theoretical exact mass of the fully deuterated compound (C₅D₈O) is calculated using the masses of the most abundant isotopes of carbon (¹²C), oxygen (¹⁶O), and deuterium (²H). missouri.edumsu.edu
The experimentally determined monoisotopic mass from an HRMS analysis should closely match the theoretical value, confirming the incorporation of eight deuterium atoms. Any deviation or the presence of significant peaks corresponding to partially deuterated species (D₇, D₆, etc.) would allow for the precise calculation of isotopic enrichment. nih.gov
Exact Mass Calculation for this compound
| Element | Isotope | Quantity | Exact Mass (Da) | Total Mass (Da) |
| Carbon | ¹²C | 5 | 12.000000 | 60.000000 |
| Deuterium | ²H | 8 | 2.014102 | 16.112816 |
| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |
| Total | 92.107731 |
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. This technique is ideal for assessing both the chemical and isotopic purity of volatile compounds like this compound. acs.org
The gas chromatogram can separate the D8 compound from any volatile impurities. The mass spectrometer then provides a mass spectrum for each eluting peak. The mass spectrum of the main peak should correspond to this compound, with a molecular ion (M⁺•) peak at m/z 92. The presence of lower mass isotopologues (m/z 84-91) can be quantified to determine the isotopic distribution. nasa.gov
Furthermore, the fragmentation pattern in the mass spectrum provides structural confirmation. Ketones typically undergo alpha-cleavage, where the bond adjacent to the carbonyl group breaks. libretexts.orgchemguide.co.uk For this compound, the primary fragmentation pathways would involve the loss of a deuterated methyl radical (•CD₃) or a deuterated cyclopropyl radical (•C₃D₅).
Predicted Key Fragments in the Mass Spectrum of this compound
| Ion | Fragmentation Pathway | Predicted m/z |
| [C₅D₈O]⁺• | Molecular Ion | 92 |
| [C₄D₅O]⁺ | Loss of •CD₃ (alpha-cleavage) | 74 |
| [CD₃CO]⁺ | Loss of •C₃D₅ (alpha-cleavage) | 46 |
| [C₃D₅]⁺ | Formation of cyclopropyl cation | 45 |
This detailed analysis using GC-MS confirms the identity of the compound and provides a comprehensive profile of its chemical and isotopic purity.
Deuterium Retention and Exchange Mechanisms under Ionization Conditions
In mass spectrometry, the stability of deuterium labels under ionization is crucial for accurate structural analysis. For this compound, where all eight hydrogen atoms are replaced by deuterium, the primary concern is the potential for H/D (hydrogen/deuterium) exchange with residual protic solvents or atmospheric water vapor within the ion source.
The most common mechanism for H/D exchange in ketones is through keto-enol tautomerism, which can be catalyzed by acidic or basic conditions. libretexts.orgnih.gov The α-deuteriums on the methyl group are particularly susceptible to exchange due to the acidity of this position. Under typical electron ionization (EI) conditions, the timescale is generally too short for significant intermolecular H/D exchange to occur within the ion source. However, in techniques like chemical ionization (CI) or electrospray ionization (ESI) where reagent gases or solvents are present, the potential for exchange increases.
Deuterium Retention in Fragmentation:
The fragmentation patterns of this compound are expected to mirror those of its non-deuterated counterpart, with shifts in fragment masses corresponding to the number of deuterium atoms retained. The primary fragmentation pathways for ketones include α-cleavage and McLafferty rearrangement. libretexts.org
α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For this compound, two primary α-cleavage pathways are possible:
Loss of a trideuteromethyl radical (•CD₃), leading to the formation of a cyclopropylacylium ion.
Loss of a deuterated cyclopropyl radical (•C₃D₅), resulting in a trideuteroacylium ion.
McLafferty Rearrangement: This rearrangement is typically not favored for cyclopropyl methyl ketone due to the absence of a γ-hydrogen on a sufficiently long alkyl chain. Therefore, deuterium loss through this mechanism is not anticipated to be a significant pathway.
The retention of deuterium on the resulting fragment ions is expected to be high under standard EI conditions, providing clear mass shifts that confirm the location of the deuterium labels.
Interactive Data Table: Predicted Mass Fragments of this compound
| Fragment Ion | Predicted m/z | Fragmentation Pathway |
| [C₅D₈O]⁺• | 92 | Molecular Ion |
| [C₄D₅O]⁺ | 75 | Loss of •CD₃ (α-cleavage) |
| [C₂D₃O]⁺ | 49 | Loss of •C₃D₅ (α-cleavage) |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Deuterated Bonds
Vibrational spectroscopy provides detailed information about the bonding within a molecule. The substitution of hydrogen with deuterium leads to predictable shifts in vibrational frequencies, primarily due to the increased reduced mass of the C-D bond compared to the C-H bond. youtube.com
Infrared (IR) Spectroscopy:
The IR spectrum of this compound will exhibit characteristic absorptions for the C-D bonds, which are shifted to lower wavenumbers compared to the C-H vibrations in the non-deuterated molecule. researchgate.net The most notable shifts are expected for the stretching and bending modes of the trideuteromethyl and deuterated cyclopropyl groups.
C-D Stretching Vibrations: The C-H stretching vibrations in alkanes and ketones typically appear in the 2850-3000 cm⁻¹ region. For this compound, the corresponding C-D stretching vibrations are expected to be observed in the 2100-2250 cm⁻¹ region. researchgate.net
C-D Bending Vibrations: The C-H bending (scissoring and rocking) vibrations for methyl and methylene groups occur in the 1350-1470 cm⁻¹ range. In the deuterated compound, these will be replaced by C-D bending modes at lower frequencies, generally in the 950-1100 cm⁻¹ region.
The strong carbonyl (C=O) stretching frequency, typically around 1715 cm⁻¹ for a saturated ketone, may experience a slight shift to a lower wavenumber upon deuteration of the adjacent methyl and cyclopropyl groups. researchgate.netpressbooks.pub
Raman Spectroscopy:
Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for observing symmetric vibrations. The C-D stretching and bending vibrations in this compound will also be observable in the Raman spectrum, with shifts similar to those seen in the IR spectrum. The introduction of deuterium can be utilized in advanced Raman techniques like Stimulated Raman Scattering (SRS) microscopy for bioorthogonal imaging. researchgate.net The C-D vibrations appear in a "silent" region of the biological Raman spectrum (around 1800-2800 cm⁻¹), allowing for clear detection of deuterated molecules in complex biological systems. nih.govconsensus.appnih.gov
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Corresponding H-compound Range (cm⁻¹) |
| C-D Stretch (methyl & cyclopropyl) | 2100 - 2250 | 2850 - 3000 |
| C=O Stretch | ~1710 | ~1715 |
| C-D Bending | 950 - 1100 | 1350 - 1470 |
Advanced Diffraction Techniques for Solid-State Structural Insights (if applicable to derivatives)
While Cyclopropyl Methyl Ketone is a liquid at room temperature, its derivatives can exist as solids, allowing for structural analysis using diffraction techniques. For deuterated compounds, neutron diffraction offers significant advantages over X-ray diffraction.
Neutron Diffraction:
X-ray diffraction relies on the scattering of X-rays by the electron cloud of an atom. Since hydrogen and deuterium have only one electron, they are difficult to locate accurately using this method. stfc.ac.uk In contrast, neutron diffraction involves the scattering of neutrons by the atomic nucleus. The scattering cross-sections for hydrogen and deuterium are significantly different and readily detectable, making neutron diffraction an ideal technique for precisely determining the positions of deuterium atoms in a crystal lattice. mdpi.com
If a solid derivative of this compound were to be synthesized, neutron diffraction could provide unambiguous information about:
The precise bond lengths and angles involving the deuterium atoms.
The conformation of the cyclopropyl and methyl groups in the solid state.
Intermolecular interactions involving the deuterated moieties, such as C-D···O contacts.
The use of deuterated molecules is often essential in neutron scattering experiments to reduce the high incoherent scattering background associated with hydrogen, thereby improving the quality of the diffraction data. stfc.ac.ukmdpi.com This makes this compound an excellent candidate for such studies, should a suitable crystalline derivative be prepared.
Applications of Cyclopropyl Methyl Ketone D8 in Mechanistic Organic Chemistry
Elucidating Reaction Mechanisms Through Deuterium (B1214612) Labeling
Deuterium labeling is a fundamental technique for unraveling reaction mechanisms. acs.org By replacing hydrogen atoms with their heavier isotope, deuterium, chemists can track the fate of specific atoms throughout a reaction sequence. Cyclopropyl (B3062369) methyl ketone-d8 is particularly useful in this regard due to the presence of deuterium atoms at positions that are often involved in key bond-breaking and bond-forming events.
The use of deuterium-labeled compounds can help distinguish between different proposed mechanisms. For instance, in reactions involving proton transfer, the position of the deuterium label in the products can reveal whether the transfer is intermolecular or intramolecular. Furthermore, the retention or loss of deuterium at specific sites can provide evidence for the formation of transient intermediates, such as carbocations, carbanions, or radicals. psu.edu The analysis of the isotopic distribution in the products, often performed using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, provides a detailed picture of the reaction pathway. libretexts.org
Determination of Kinetic Isotope Effects (KIEs) and Reaction Rate Studies
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The study of KIEs is a sensitive probe for understanding the transition state of a reaction. numberanalytics.com Cyclopropyl methyl ketone-d8 is an ideal substrate for KIE studies due to the significant mass difference between protium (B1232500) (¹H) and deuterium (²H).
A primary deuterium KIE is observed when a bond to a deuterium atom is broken or formed in the rate-determining step of a reaction. wikipedia.org The magnitude of the primary KIE (typically expressed as the ratio of the rate constant for the light isotope to that of the heavy isotope, kH/kD) can provide valuable information about the nature of the transition state. A significant primary KIE (kH/kD > 1) indicates that the C-H (or C-D) bond is being cleaved in the slowest step of the reaction. libretexts.orgnih.gov
For example, if a reaction involving this compound exhibits a large primary KIE upon deuteration of the methyl group, it would suggest that the abstraction of a hydrogen (or deuterium) atom from the methyl group is the rate-limiting step. This information is crucial for optimizing reaction conditions and designing more efficient catalysts.
Secondary deuterium KIEs are observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. scribd.com These effects are generally smaller than primary KIEs and arise from changes in the vibrational frequencies of the C-H (or C-D) bonds between the ground state and the transition state.
Secondary KIEs can be further classified as α or β effects, depending on the position of the deuterium label relative to the reaction center. An α-secondary KIE is observed when the deuterium is attached to the carbon atom undergoing a change in hybridization (e.g., from sp³ to sp²). A β-secondary KIE arises from isotopic substitution at a position adjacent to the reaction center. By measuring these subtle effects using this compound, researchers can gain insights into the steric and electronic environment of the transition state. scribd.com
Table 1: Representative Kinetic Isotope Effects in Organic Reactions
| Reaction Type | Substrate | Isotopic Position | kH/kD | Mechanistic Implication |
| E2 Elimination | Alkyl Halide | β-Carbon | 3-8 | C-H bond breaking in the rate-determining step. |
| SN1 Solvolysis | Alkyl Halide | α-Carbon | ~1.1-1.2 | Change in hybridization at the α-carbon in the transition state. |
| Radical Abstraction | Alkane | C-H bond | 2-7 | C-H bond breaking in the rate-determining step. |
This table presents generalized KIE values for illustrative purposes. Actual values can vary depending on the specific reactants and conditions.
Insights into Cyclopropyl Ring-Opening and Rearrangement Processes
The cyclopropyl group is a strained three-membered ring that can undergo a variety of ring-opening and rearrangement reactions. semanticscholar.org These transformations are often key steps in the synthesis of more complex molecules. chemicalbook.com this compound is an invaluable tool for studying the mechanisms of these processes.
The fate of the deuterium labels during ring-opening reactions can reveal the regioselectivity and stereoselectivity of the process. For example, in the acid-catalyzed ring-opening of cyclopropyl methyl ketone, the position of the deuterium atoms in the resulting linear ketone can indicate which C-C bond of the cyclopropyl ring is cleaved. semanticscholar.org DFT calculations and mechanistic experiments have shown that cyclopropanes with a carbonyl group tend to react through a homo-conjugate addition pathway, leading to linear products. semanticscholar.org
Furthermore, the use of this compound can help to distinguish between concerted and stepwise mechanisms for rearrangement reactions. In a concerted reaction, all bond-breaking and bond-forming events occur in a single step, while a stepwise reaction involves the formation of one or more intermediates. The isotopic distribution in the products can provide evidence for the existence of these intermediates.
Tracing Atom Migration and Bond Formation/Cleavage Events
The deuterium labels in this compound act as tracers, allowing chemists to follow the movement of atoms and the breaking and formation of bonds throughout a chemical reaction. science.gov This is particularly useful for complex reactions involving multiple steps and rearrangements.
For instance, in a reaction where a methyl group migrates from one part of the molecule to another, the use of this compound with a deuterated methyl group can confirm that the migration is intramolecular (within the same molecule) rather than intermolecular (between different molecules). Similarly, the cleavage of specific C-C or C-H bonds can be monitored by observing the loss or scrambling of the deuterium labels. science.gov This detailed mechanistic information is essential for the rational design of new synthetic methods and for understanding the fundamental principles of chemical reactivity.
Role of Cyclopropyl Methyl Ketone D8 in Advanced Analytical Methodologies
Utilization as an Internal Standard in Quantitative Analytical Techniques
The most significant application of CPMK-d8 in analytical chemistry is its use as an internal standard. cymitquimica.com In quantitative analysis, an internal standard is a known amount of a compound, chemically similar to the analyte, added to the sample. It is used to correct for the loss of analyte during sample preparation and analysis. Since the internal standard is affected by these processes in the same way as the analyte, the ratio of their signals can be used to determine the concentration of the analyte with high precision.
Stable isotope-labeled compounds like CPMK-d8 are considered the gold standard for internal standards, especially in mass spectrometry-based methods. medchemexpress.com They co-elute with the analyte in chromatographic separations and exhibit similar ionization efficiency in the mass spectrometer, yet are distinguishable by their mass-to-charge ratio.
Precision and Accuracy in Quantitative Analysis via Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high level of accuracy and precision. epa.gov The method involves adding a known amount of an isotopically enriched standard (like CPMK-d8) to a sample containing the analyte (unlabeled CPMK). epa.gov After allowing the standard and the analyte to equilibrate, the mixture is analyzed by mass spectrometry to measure the altered isotopic ratio. epa.gov
The key advantages of using CPMK-d8 in IDMS include:
High Precision: The measurement of isotope ratios can be performed with very high precision. epa.gov
Correction for Analyte Loss: Any loss of the analyte during sample preparation or injection into the analytical instrument will be accompanied by a proportional loss of the internal standard. This allows for accurate quantification even with incomplete sample recovery. epa.gov
Minimal Matrix Effects: The deuterated standard and the native analyte behave almost identically during extraction and chromatographic separation, which helps to compensate for variations caused by the sample matrix.
Matrix Effect Mitigation in Complex Sample Analysis
Complex samples, such as those from environmental or biological sources, contain numerous components that can interfere with the analysis of the target analyte. This interference, known as the matrix effect, can either suppress or enhance the analyte signal in the mass spectrometer, leading to inaccurate results.
The use of a stable isotope-labeled internal standard like CPMK-d8 is a highly effective strategy to mitigate matrix effects. Because CPMK-d8 is structurally and chemically almost identical to the unlabeled analyte, it experiences the same signal suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is largely canceled out, leading to more reliable and accurate quantitative results.
Method Development and Validation for Analytical Platforms
In the development and validation of new analytical methods, particularly those employing Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), CPMK-d8 serves as a crucial reference material. It is used to:
Optimize Instrument Parameters: The deuterated standard helps in fine-tuning the mass spectrometer settings for optimal detection of the analyte.
Assess Method Performance: During method validation, CPMK-d8 is used to evaluate key parameters such as linearity, accuracy, precision, and recovery.
Ensure Quality Control: In routine analysis, the consistent response of the internal standard provides a check on the performance of the entire analytical system.
The availability of well-characterized deuterated standards like CPMK-d8 is essential for developing robust and reliable analytical methods that meet regulatory and quality standards. epa.gov
Tracer Applications in Environmental Fate and Degradation Studies
Beyond its role as an internal standard, CPMK-d8 can be employed as a tracer in studies investigating the environmental fate and degradation of cyclopropyl (B3062369) methyl ketone. When released into a controlled environmental system (e.g., a soil or water sample), the deuterated compound can be tracked and distinguished from the naturally occurring (unlabeled) compound. medchemexpress.com
This allows researchers to monitor various processes, including:
Transport and Distribution: By measuring the concentration of CPMK-d8 in different environmental compartments over time, scientists can understand its mobility and partitioning behavior. who.int
Degradation Pathways: The appearance of deuterated degradation products can help to elucidate the chemical and biological transformation pathways of the parent compound.
Bioaccumulation: Studies can be designed to assess the potential for the compound to accumulate in organisms. who.int
These tracer studies provide valuable data for environmental risk assessments and for developing strategies to manage the potential environmental impact of chemical compounds. fishersci.com
Theoretical and Computational Studies on Cyclopropyl Methyl Ketone D8
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For CYCLOPROPYL (B3062369) METHYL KETONE-D8, these calculations would primarily focus on the effects of deuterium (B1214612) substitution on the molecule's fundamental properties.
The electronic structure of cyclopropyl methyl ketone is characterized by the interaction of the carbonyl group with the strained cyclopropyl ring. Computational studies on the non-deuterated form have established its preferred conformations and electronic distribution. uwlax.edu The substitution of hydrogen with deuterium to form CYCLOPROPYL METHYL KETONE-D8 does not alter the potential energy surface in a fundamental way; however, it does influence the zero-point vibrational energy (ZPVE). This change in ZPVE can subtly affect the electronic properties and, more significantly, the reactivity.
Deuterium substitution is known to have a negligible effect on the time-averaged molecular structure, but it does lead to a slight shortening of the C-D bonds compared to C-H bonds due to the lower ZPVE of the C-D stretching vibration. This can, in turn, induce minor changes in bond angles and dihedral angles.
In terms of reactivity, the primary kinetic isotope effect (KIE) is a key parameter investigated through quantum chemical calculations. For reactions involving the cleavage of a C-H bond, the corresponding C-D bond cleavage in this compound will have a significantly higher activation energy, leading to a slower reaction rate. This effect is a cornerstone of mechanistic studies. For instance, in reactions where a C-H bond on the cyclopropyl ring or the methyl group is broken in the rate-determining step, a substantial primary KIE would be predicted. nih.gov
Computational models, such as those based on Density Functional Theory (DFT), can be employed to calculate the transition state structures and energies for various reactions. researcher.life For this compound, these calculations would predict a higher energy barrier for any reaction pathway involving C-D bond breaking compared to the analogous C-H bond breaking in the non-deuterated molecule.
Table 1: Predicted Effects of Deuteration on Electronic Structure and Reactivity
| Property | Effect of Deuteration (H to D) | Theoretical Basis |
| Bond Length | C-D bond is slightly shorter than C-H bond. | Lower zero-point vibrational energy of the C-D bond. |
| Electron Distribution | Minimal change in overall electron density distribution. | Isotopic substitution does not significantly alter the electronic wavefunction. |
| Reactivity (Kinetic Isotope Effect) | Slower reaction rates for reactions involving C-D bond cleavage in the rate-determining step. | Higher activation energy required to break the stronger C-D bond due to lower ZPVE. |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. acs.org For this compound, MD simulations can illuminate its dynamic behavior in the gas phase and in solution.
Studies on the non-deuterated cyclopropyl methyl ketone have shown that the molecule exists predominantly in two conformations: a more stable s-cis form and a less stable s-trans form. uwlax.edu In the s-cis conformation, the carbonyl group and the cyclopropyl ring are eclipsed. MD simulations of this compound are expected to show the same principal conformers. The energy difference between these conformers and the rotational barrier would be very similar to the non-deuterated species, as these are primarily determined by steric and electronic effects not significantly influenced by isotopic substitution.
However, the dynamics of the conformational transitions could be subtly affected. The heavier deuterium atoms would lead to slower vibrational motions and a slight increase in the moment of inertia, which could manifest in the frequencies and amplitudes of molecular motions observed in MD trajectories.
Prediction of Spectroscopic Signatures and Vibrational Frequencies
One of the most significant and directly observable effects of isotopic substitution is on the vibrational spectrum of a molecule. Computational methods, particularly DFT, are highly effective in predicting these changes.
The vibrational frequencies of a molecule are dependent on the masses of its constituent atoms and the force constants of its bonds. The replacement of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) leads to a predictable lowering of the vibrational frequencies of modes involving the motion of these atoms. msu.edu For this compound, the most pronounced shifts would be observed for the C-D stretching and bending vibrations compared to the C-H vibrations in the non-deuterated molecule.
The C-H stretching vibrations in the non-deuterated compound, typically found in the 2900-3100 cm⁻¹ region, would be expected to shift to approximately 2100-2300 cm⁻¹ for the C-D stretches in this compound. msu.edu Similarly, bending and rocking modes involving hydrogen would also shift to lower frequencies. The carbonyl (C=O) stretching frequency, typically around 1700-1720 cm⁻¹ for the non-deuterated ketone, would be less affected, though minor shifts can occur due to coupling with other vibrations that are altered by deuteration. psu.edu
These predicted spectra are invaluable for identifying this compound experimentally, for example, through infrared (IR) or Raman spectroscopy. The calculated harmonic vibrational frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. researchgate.net
Table 2: Predicted Vibrational Frequency Shifts for this compound
| Vibrational Mode | Typical Frequency in C₅H₈O (cm⁻¹) | Predicted Frequency in C₅D₈O (cm⁻¹) | Approximate Shift Factor |
| C-H Stretch (methyl & cyclopropyl) | 2900 - 3100 | 2100 - 2300 | ~1/√2 |
| C=O Stretch | 1700 - 1720 | Slightly lower | Minor |
| C-H Bend/Scissor | 1350 - 1470 | ~950 - 1050 | ~1/√2 |
| C-H Rock | 700 - 1300 | Lower | Mass dependent |
Computational Modeling of Reaction Pathways and Transition States Involving Deuterated Ketones
Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, identifying intermediates, and characterizing transition states. researcher.life For reactions involving this compound, these models are crucial for understanding the kinetic isotope effects and the influence of deuteration on reaction mechanisms.
A key area of study is the elucidation of reaction pathways where a C-D bond is either broken or formed. For example, in the enolization of the ketone, the abstraction of a deuterium from the methyl group would be the rate-determining step in a base-catalyzed reaction. Computational models can calculate the activation energy for this step and compare it to the corresponding proton abstraction in the non-deuterated ketone. The difference in these activation energies provides a theoretical value for the KIE. rsc.org
Furthermore, computational studies can explore more complex reactions, such as the ring-opening of the cyclopropyl group. rsc.org The mechanism of such reactions can be influenced by the electronic and steric properties of the substituents. While deuteration does not significantly alter these properties, it can be used as a probe to determine if C-H(D) bond cleavage is involved in the rate-determining step of any proposed mechanism.
For instance, in a proposed mechanism where a hydride (or deuteride) shift occurs, computational modeling can pinpoint the transition state for this step and calculate the expected KIE. If the experimentally measured KIE matches the computed value, it provides strong evidence for the proposed mechanism.
Future Research Directions and Emerging Paradigms for Deuterated Cyclopropyl Ketones
Innovations in Efficient and Economical Deuteration Technologies
A primary hurdle in the widespread application of deuterated compounds has been the cost and efficiency of their synthesis. Future research is intensely focused on developing more practical and economical deuteration methods. The traditional reliance on expensive deuterium (B1214612) gas (D2) and harsh reaction conditions is being superseded by innovative catalytic approaches. thalesnano.com
Key areas of innovation include:
Catalytic Hydrogen Isotope Exchange (HIE): This remains one of the most direct methods for deuteration. researchgate.net Research is geared towards developing novel catalysts that are more efficient and selective. For instance, iridium-based catalysts have shown promise for transfer deuteration reactions, while supported iridium nanoparticles are being explored for late-stage, regioselective deuteration of complex molecules under mild conditions. bohrium.comchemrxiv.org
Use of Economical Deuterium Sources: Heavy water (D₂O) is an ideal deuterium source due to its low cost and availability. acs.org Recent breakthroughs include organocatalyzed methods that facilitate the deuteration of α-C-H bonds in ketones using D₂O under mild conditions, achieving high levels of deuterium incorporation (90-97%) in a single run. researchgate.netresearchgate.net Pyrrolidine has been identified as a simple, cost-effective catalyst for this transformation. nih.gov
Transition-Metal-Free Protocols: To enhance the green credentials and reduce costs, research is also exploring metal-free deuteration reactions. researchgate.net Methods utilizing simple ionic liquids to drive H/D exchange in ketones with inexpensive deuterated solvents represent a significant step forward.
Flow Chemistry and Automation: Continuous flow systems, which can generate high-purity deuterium gas in situ from the electrolysis of D₂O, offer a route to streamline and automate deuteration processes, making them safer and more efficient than traditional batch methods. thalesnano.com
| Method | Catalyst/Reagent | Deuterium Source | Key Advantages | Reference |
|---|---|---|---|---|
| Organocatalysis | Pyrrolidine | D₂O | Cost-effective, mild conditions, high D-incorporation (up to 99%) | nih.gov |
| Transition Metal Catalysis | Iridium Complexes | D₂O or C₂D₅OD | High selectivity, applicable to complex molecules | bohrium.com |
| Reductive Deuteration | Magnesium/BrCH₂CH₂Br | D₂O | Economical, excellent D-incorporation, good functional group tolerance | orgsyn.org |
| Ionic Liquid-Driven Exchange | Ionic Liquid | D₂O, CDCl₃, MeOD | Simple, effective for various compounds including alkyl and phenyl ketones |
Expansion of Applications in Chemical Synthesis and Catalysis
The unique properties of deuterated cyclopropyl (B3062369) ketones are being leveraged to expand their role in chemical synthesis and catalysis, moving beyond their use as simple tracers.
Mechanistic Elucidation: Deuterium-labeled compounds are invaluable tools for studying reaction pathways. thalesnano.comclearsynth.com By tracking the fate of deuterium atoms, chemists can gain deep insights into reaction kinetics, isotope effects, and the intricate details of chemical transformations. clearsynth.com
Altering Reaction Selectivity: The kinetic isotope effect can be strategically employed to modify the selectivity of a chemical reaction. By placing deuterium at a specific site, chemists can disfavor a particular reaction pathway, thereby enhancing the yield of a desired product. princeton.eduucsb.edu
Precursors for Complex Deuterated Molecules: Deuterated ketones serve as versatile building blocks for more complex deuterated molecules. mdpi.com For example, the tandem ring-opening cyanation of cyclopropyl ketones is a novel method being investigated to produce δ-Keto Nitriles, which are valuable synthetic intermediates. escholarship.org The development of catalytic formal [3+2] cycloadditions using alkyl cyclopropyl ketones further broadens their synthetic utility. nih.gov
| Application Area | Example | Purpose of Deuteration | Reference |
|---|---|---|---|
| Reaction Mechanism Studies | Elucidating fragmentation in mass spectrometry | Track atoms and distinguish between proposed pathways | clearsynth.comspectroscopyonline.com |
| Modifying Reaction Selectivity | Directing the outcome of competitive reaction pathways | Utilize the Kinetic Isotope Effect (KIE) to slow an undesired reaction | princeton.eduucsb.edu |
| Synthetic Precursors | Tandem ring-opening cyanation of cyclopropyl ketones | Create deuterated building blocks (δ-Keto Nitriles) for further synthesis | escholarship.org |
| Catalyst Development | Studying catalyst activation and deactivation pathways | Probe the role of C-H bond activation in catalytic cycles | jst.go.jp |
Development of Advanced Spectroscopic Probes Utilizing Deuteration
Deuteration is critical for enhancing the power of various spectroscopic techniques. Future research will focus on creating more sophisticated probes and expanding the capabilities of these analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated solvents are routinely used in NMR to avoid interference from proton signals. clearsynth.com Furthermore, site-specific deuterium labeling within a molecule provides a powerful method for structural determination and for monitoring dynamic processes. thalesnano.com
Mass Spectrometry (MS): Deuterium-labeled compounds, including Cyclopropyl methyl ketone-d8, are widely used as internal standards in mass spectrometry. thalesnano.com This improves the accuracy and reliability of quantitative measurements. Strategic deuterium labeling is also a classic technique for elucidating ion fragmentation mechanisms in MS. spectroscopyonline.com
Deuterium Metabolic Imaging (DMI): A major emerging paradigm is the use of deuterium as a non-radioactive tracer for in vivo metabolic imaging. bohrium.comnih.gov DMI is based on magnetic resonance spectroscopy (MRS) and leverages the low natural abundance of deuterium (0.01%) to detect administered deuterium-enriched substrates with minimal background signal. nih.govnih.gov This allows for the three-dimensional mapping of metabolic pathways in real-time, offering transformative potential for diagnosing and monitoring diseases. bohrium.comnih.gov
| Technique | Principle | Application for Deuterated Compounds | Reference |
|---|---|---|---|
| NMR Spectroscopy | Nuclear spin properties | Used as non-interfering solvents; site-specific labels for structural and dynamic studies | thalesnano.comclearsynth.com |
| Mass Spectrometry (MS) | Mass-to-charge ratio | Accurate quantification as internal standards; mechanistic probes for ion fragmentation | thalesnano.comspectroscopyonline.com |
| Deuterium Metabolic Imaging (DMI/MRS) | Magnetic resonance of ²H nucleus | Non-invasive, real-time tracking of metabolic pathways in vivo using deuterated substrates | bohrium.comnih.govnih.gov |
| Hydrogen/Deuterium Exchange (HDX)-MS | Solvent exchange rate | Probing protein conformation, dynamics, and interactions by monitoring D₂O uptake | thermofisher.com |
Interdisciplinary Research at the Interface of Isotope Chemistry and Materials Science
The intersection of isotope chemistry and materials science is a fertile ground for innovation. The fundamental properties of the C-D bond are being exploited to create next-generation materials with enhanced performance and stability.
Enhanced Material Lifetime: A significant application is in the field of organic electronics. Replacing C-H bonds with stronger C-D bonds at specific, vulnerable positions in the organic molecules used in Organic Light-Emitting Diodes (OLEDs) can increase the electrochemical stability of the material. researchgate.net This leads to a longer operational lifetime for the device, a critical factor for commercial viability.
Isotope Separation: Understanding the transport of isotopes through novel materials, such as 2D crystals, could enable new technologies for isotope separations. vanderbilt.edu
Advanced Materials Synthesis: The development of new catalytic materials, such as metal-organic frameworks (MOFs), is providing novel platforms for performing deuteration reactions. researchgate.net This synergy, where materials science enables advances in isotope chemistry and vice-versa, is a key feature of this interdisciplinary field. Research centers that bring together experts in chemistry, physics, and materials science are crucial for driving these collaborations. vanderbilt.eduuga.edu
| Material Type | Property Affected | Mechanism | Reference |
|---|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Device Lifetime | Increased electrochemical stability due to stronger C-D vs. C-H bonds | researchgate.net |
| Pharmaceuticals | Metabolic Stability | Slower rate of metabolism via pathways involving C-H bond cleavage (Kinetic Isotope Effect) | jst.go.jpucsb.edusvchembiotech.com |
| Polymers | Thermal/Oxidative Stability | Higher bond dissociation energy of C-D bonds can slow degradation pathways | jst.go.jp |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing cyclopropyl methyl ketone-D8?
- Synthesis : Deuterium incorporation typically involves catalytic H-D exchange under controlled conditions (e.g., using D₂O and transition metal catalysts) or deuterated precursors. Purification via fractional distillation or preparative HPLC ensures isotopic integrity .
- Characterization :
- NMR Spectroscopy : ¹H NMR (deuterium absence in specific peaks) and ²H NMR confirm deuteration sites and purity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) quantifies isotopic enrichment (e.g., D8 vs. D7/D9 impurities).
- Infrared Spectroscopy (IR) : Identifies C-D stretching vibrations (≈2100–2200 cm⁻¹) .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of vapors, which may form explosive mixtures in air .
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. For spills, use self-contained breathing apparatus (SCBA) .
- Spill Management : Absorb with inert materials (e.g., sand, vermiculite) and neutralize with non-reactive solvents. Avoid water to prevent dispersion .
Q. How should this compound be stored to ensure long-term stability?
- Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to minimize deuterium loss and thermal decomposition. Monitor for discoloration or precipitate formation as stability indicators .
Advanced Research Questions
Q. How can researchers design experiments to study the metabolic fate of this compound using isotopic labeling?
- Experimental Design :
- Tracer Studies : Administer deuterated compound in in vitro (e.g., hepatocyte assays) or in vivo models. Use LC-MS/MS to track deuterium retention in metabolites .
- Control Groups : Compare with non-deuterated analogs to isolate isotope effects on reaction kinetics .
- Data Interpretation : Quantify isotopic ratios (e.g., %D8 retention) to differentiate enzymatic vs. non-enzymatic pathways .
Q. What strategies resolve spectral contradictions in this compound analysis (e.g., unexpected peaks in NMR or MS)?
- NMR Artifacts : Check for solvent impurities (e.g., residual H₂O in DMSO-d6) or incomplete deuteration. Use 2D NMR (COSY, HSQC) to assign ambiguous signals .
- MS Anomalies : Perform isotopic pattern analysis to distinguish D8 from adducts (e.g., sodium/potassium clusters). Validate with parallel analyses using FT-ICR-MS .
Q. How do researchers assess isotopic purity, and what thresholds are critical for experimental validity?
- Quantitative Methods :
- Isotope Ratio MS (IRMS) : Measures δ²H values with precision <0.1‰.
- GC-MS with Selective Ion Monitoring (SIM) : Detects low-abundance D7/D9 impurities .
Q. What experimental controls are essential when studying deuterium isotope effects in this compound reactions?
- Negative Controls : Use non-deuterated analogs to baseline reaction rates.
- Isotopic Dilution : Spiking deuterated compounds with H-analogs identifies kinetic isotope effects (KIEs).
- Statistical Validation : Apply ANOVA or t-tests to confirm significance of isotope-induced rate changes .
Methodological Tables
Table 1 : Key Analytical Techniques for this compound Characterization
| Technique | Parameters | Purpose | Limitations |
|---|---|---|---|
| ²H NMR | 400–600 MHz, CDCl₃ solvent | Confirm deuteration sites | Low sensitivity for trace impurities |
| HRMS | Resolution >50,000 | Quantify isotopic purity | Requires calibration with deuterated standards |
| IR | 2100–2200 cm⁻¹ range | Detect C-D bonds | Overlap with C≡N/C≡C stretches |
Table 2 : Common Experimental Artifacts and Mitigation Strategies
| Artifact Type | Source | Mitigation |
|---|---|---|
| Deuteration loss | Thermal degradation | Store at –20°C under inert gas |
| MS adducts | Sodium/potassium ions | Use ammonium acetate buffer in LC-MS |
| NMR splitting | Incomplete deuteration | Reflux with excess D₂O post-synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
